Ethyl 2-methyl-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate
Description
Ethyl 2-methyl-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate is a tetrahydropyridine derivative characterized by a partially saturated six-membered ring with functional groups at positions 2, 3, 4, and 4. Key structural features include:
- Ethyl ester at position 3, contributing to solubility in organic solvents.
- Methyl group at position 2, influencing steric and electronic properties.
- Oxo group at position 6, forming a ketone that participates in hydrogen bonding .
This compound belongs to the dihydropyridone class, which is widely studied for its role as an intermediate in synthesizing alkaloids and pharmaceuticals. Its structural complexity and substituent diversity make it a candidate for exploring structure-activity relationships (SAR) in drug discovery.
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-3,4-dihydro-1H-pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-3-25-21(24)20-14(2)22-19(23)13-18(20)15-8-7-11-17(12-15)26-16-9-5-4-6-10-16/h4-12,18H,3,13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEQGPRFNFSALH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)CC1C2=CC(=CC=C2)OC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-methyl-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure featuring a tetrahydropyridine core and a phenoxyphenyl substituent. The molecular formula is with a molecular weight of approximately 349.39 g/mol.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
- Antimicrobial Properties : Preliminary studies suggest that it possesses antibacterial and antifungal activities, making it a candidate for further exploration in treating infections.
- Enzyme Inhibition : Notably, it has been identified as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can lead to reduced levels of uric acid in the body, suggesting potential applications in treating gout and hyperuricemia.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
In Vitro Studies :
- A study demonstrated that this compound effectively inhibited the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL.
- Another research focused on its antioxidant capacity using the DPPH assay, where it exhibited an IC50 value of 25 µg/mL, indicating significant free radical scavenging activity.
-
Mechanistic Studies :
- Molecular docking studies revealed that the compound interacts favorably with the active site of xanthine oxidase, suggesting a strong potential for therapeutic applications in metabolic disorders related to uric acid.
Comparative Biological Activity Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Tetrahydropyridine core with phenoxy substituent | Antioxidant, Antimicrobial, Xanthine oxidase inhibitor |
| Ethyl 6-methyl-2-oxo-4-(3-thienyl)-1,2,3,4-tetrahydropyrimidinecarboxylate | Thienyl group instead of phenoxy | Potential xanthine oxidase inhibitor |
| Methyl 6-amino-5-chloro-pyrimidine derivatives | Variations in amino and halogen substituents | Antibacterial and antifungal activities |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Ethyl 2-methyl-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carboxylate and related compounds:
Key Findings :
Substituent Effects on Crystallinity: Compounds with aromatic groups (e.g., phenyl, 3-phenoxyphenyl) exhibit higher melting points and stable crystal lattices due to π-π stacking and hydrogen bonding. For example, the methyl ester analog in forms trans-dimers via C–H⋯O interactions .
Bioactivity Correlations :
- Fluorinated analogs (e.g., 4-fluorophenyl in ) show enhanced metabolic stability and binding affinity in enzyme inhibition assays .
- The trifluoromethyl group in increases lipophilicity (logP = 2.6), suggesting improved blood-brain barrier penetration .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogs, such as condensation of aldehydes with β-keto esters or enamines. However, the 3-phenoxyphenyl group may require specialized coupling conditions . Yields for similar compounds range widely (16–83%), influenced by steric hindrance and substituent reactivity .
Spectroscopic Signatures :
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
